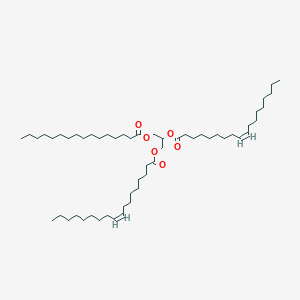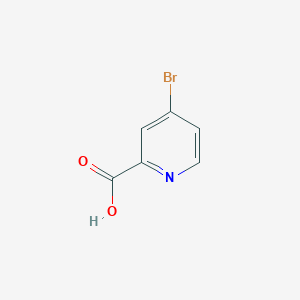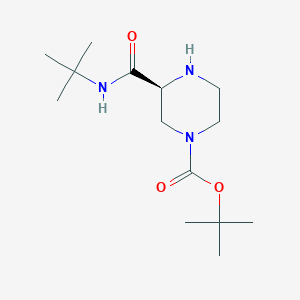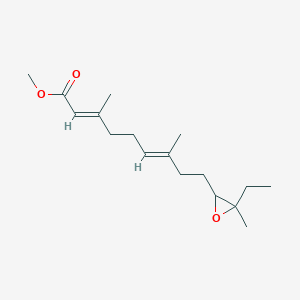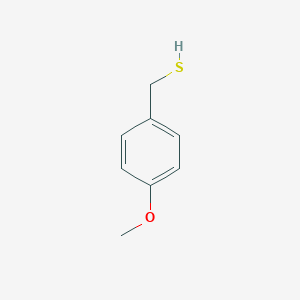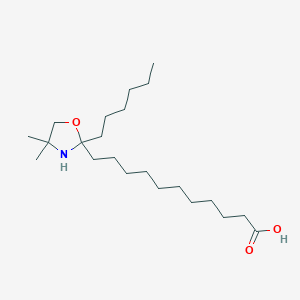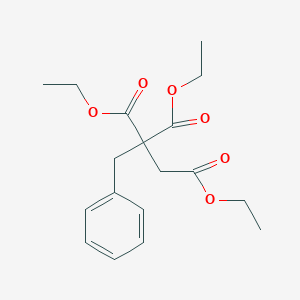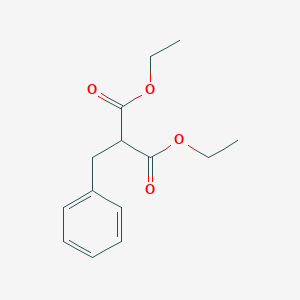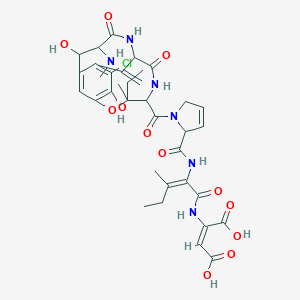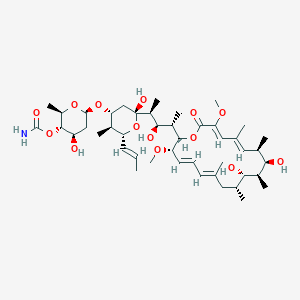
Concanamycin B
Vue d'ensemble
Description
Concanamycin B is a macrolide antibiotic that belongs to the plecomacrolide class. It is primarily known for its potent inhibition of vacuolar-type H±ATPases (V-ATPases), which are essential for acidifying various intracellular compartments . This compound has been extensively studied for its role in inhibiting the acidification of vacuolar organelles and its impact on various cellular processes.
Mécanisme D'action
Target of Action
Concanamycin B is a specific inhibitor of vacuolar type H±ATPase (V-ATPase) . V-ATPases are a type of ATPase, a class of enzymes that use the energy from ATP hydrolysis to transport protons across cell membranes . This proton transport is crucial for many cellular processes, including the acidification of intracellular compartments and the regulation of cytosolic pH .
Mode of Action
This compound interacts with V-ATPases, inhibiting their function . This inhibition disrupts the proton gradient across the membrane, which can affect various cellular processes. For instance, it has been shown that this compound can suppress the increase in CD8+ cytotoxic T lymphocyte (CTL) population without affecting CD4+ and B220+ populations in mice immunized with allogeneic tumors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the proton transport mediated by V-ATPases . By inhibiting V-ATPases, this compound disrupts the acidification of intracellular compartments, which can affect various downstream processes. For example, it can interfere with protein trafficking within cells .
Pharmacokinetics
It has been shown that intraperitoneal injection of this compound can affect the population of certain immune cells in mice This suggests that this compound can be absorbed and distributed in the body to exert its effects
Result of Action
The inhibition of V-ATPase by this compound leads to a disruption in the acidification of intracellular compartments, which can have various molecular and cellular effects. For instance, it has been shown to suppress the increase in CD8+ CTL population in mice immunized with allogeneic tumors . This suggests that this compound may have potential applications in regulating immune responses.
Analyse Biochimique
Biochemical Properties
Concanamycin B plays a significant role in biochemical reactions by inhibiting the function of vacuolar type H±ATPase . This enzyme is crucial for acidification of intracellular compartments in eukaryotic cells . By inhibiting this enzyme, this compound disrupts cellular processes that depend on acidic pH, such as protein degradation and neurotransmitter storage .
Cellular Effects
This compound has been shown to selectively induce cell death in activated CD8+ cytotoxic T lymphocytes (CTL), without affecting CD4+ and B220+ populations . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression in specific cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the V-ATPase and inhibiting its function . This results in disruption of the acidification of intracellular compartments, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in DMSO
Dosage Effects in Animal Models
In animal models, intraperitoneal injection of this compound has been shown to suppress the increase in CD8+ CTL population .
Metabolic Pathways
Given its role as a V-ATPase inhibitor, it is likely that it interacts with enzymes and cofactors involved in cellular acidification processes .
Transport and Distribution
Given its role as a V-ATPase inhibitor, it is likely that it interacts with transporters or binding proteins involved in cellular acidification processes .
Subcellular Localization
The subcellular localization of this compound is likely to be in the compartments that require acidification, such as lysosomes and endosomes .
Méthodes De Préparation
Concanamycin B is typically isolated from the mycelium of Streptomyces species. The isolation process involves solvent extraction, silica gel column chromatography, and high-performance liquid chromatography (HPLC) . The compound is extracted with ethyl acetate at pH 7.5 and purified using silica gel with ethyl acetate and a D-ODS-5 column with an acetonitrile/water concentration gradient from 60-100% .
Analyse Des Réactions Chimiques
Concanamycin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include ethyl acetate, acetonitrile, and various chromatography solvents . The major products formed from these reactions are typically derivatives of the original compound, which retain the macrolide structure.
Applications De Recherche Scientifique
Concanamycin B has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Concanamycin B is part of the plecomacrolide class of macrolide antibiotics, which includes other compounds such as Concanamycin A and Concanamycin C . These compounds share similar structures and functions but differ in their specific inhibitory activities and molecular targets . For example, Concanamycin A is also a potent inhibitor of V-ATPases but has a slightly different molecular structure and inhibitory profile .
Conclusion
This compound is a valuable compound in scientific research due to its potent inhibition of V-ATPases and its wide range of applications in chemistry, biology, and medicine. Its unique mechanism of action and comparison with similar compounds highlight its importance in studying cellular processes and developing new therapeutic strategies.
Propriétés
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXGIBOZQZSAT-XDUMZDCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317470 | |
| Record name | Concanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81552-33-2 | |
| Record name | Concanamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81552-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Concanamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Concanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Concanamycin B is a potent and specific inhibitor of vacuolar-type H(+)-ATPase (V-ATPase) [, , , , , , , , , , ]. V-ATPases are responsible for acidifying intracellular organelles like lysosomes, endosomes, and secretory vesicles [, , , , , , , ]. By binding to the V-ATPase, this compound prevents the translocation of protons across the organelle membranes, thereby inhibiting their acidification [, , , , , , ]. This disruption of the acidic environment within these organelles has significant downstream effects on various cellular processes, including:
- Impaired protein degradation: Inhibition of lysosomal acidification disrupts the breakdown of internalized proteins and other molecules [, , , , ].
- Disrupted receptor recycling: Interference with endosomal acidification affects the recycling of receptors from the cell surface back to the plasma membrane [, , ].
- Blocked antigen presentation: Inhibition of V-ATPase activity prevents the acidification required for efficient antigen processing and presentation by MHC class II molecules [, ].
- Suppressed bone resorption: Disrupted osteoclast function due to inhibited acidification of resorption lacunae leads to reduced bone resorption [, ].
- Induced apoptosis: In certain cell types, particularly those overexpressing the EGF receptor, this compound can trigger apoptosis through mechanisms involving the Fas/FasL system [, ].
A: This information can be found in the literature on the isolation and structural elucidation of this compound [].
ANone: While the provided research primarily focuses on this compound's biological activity, specific data regarding its material compatibility and stability under various conditions is limited in these studies. Further research and specific experimental data are needed to address this question comprehensively.
ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through the inhibition of V-ATPase, which is an enzyme. This compound binds to the V-ATPase and prevents it from functioning, rather than catalyzing a specific chemical reaction.
ANone: The provided research abstracts do not delve into specific SAR studies for this compound. Further investigation into the relationship between structural modifications and the resulting changes in its activity, potency, and selectivity would require additional research.
ANone: Information about the stability of this compound under various conditions and specific formulation strategies is not detailed in the provided research abstracts. Further research would be required to explore different formulation approaches and their impact on the compound's stability, solubility, and bioavailability.
ANone: Specific SHE (Safety, Health, and Environment) regulations for this compound vary depending on geographical location and specific applications. Researchers and institutions are responsible for adhering to all relevant safety guidelines and regulations when handling and using this compound.
ANone: The provided research primarily focuses on the in vitro effects of this compound. While some studies mention in vivo applications, they do not provide detailed information on the compound's ADME profile, pharmacokinetics, or pharmacodynamics. Further research is needed to fully understand these aspects.
ANone: this compound has shown efficacy in various in vitro cell-based assays, demonstrating its ability to:
- Inhibit oxidized-LDL-induced lipid accumulation in macrophages [].
- Suppress bone resorption by osteoclasts [].
- Induce apoptosis in EGF receptor-overexpressing cells [].
- Reducing alloantigen-activated CD8+ cytotoxic T cells in mice [, , ].
- Inhibiting tumor growth in mouse models [, ].
ANone: The provided research abstracts do not mention specific resistance mechanisms or cross-resistance associated with this compound. Further research is needed to determine whether prolonged exposure to this compound can lead to the development of resistance and to explore potential cross-resistance with other V-ATPase inhibitors or different classes of compounds.
ANone: While this compound is a potent biological tool, it is essential to acknowledge that detailed toxicological data and long-term safety profiles in humans are limited. Further research is crucial to thoroughly assess its potential toxicity and safety for therapeutic applications.
ANone: The provided research abstracts do not discuss specific drug delivery or targeting strategies for this compound. Exploring targeted delivery approaches could be a potential avenue for future research to enhance its therapeutic efficacy and minimize potential off-target effects.
ANone: The provided research abstracts do not mention the use of biomarkers for predicting the efficacy or monitoring the treatment response of this compound. Identifying specific biomarkers associated with its mechanism of action or potential adverse effects could be valuable for future clinical applications.
ANone: While the provided research abstracts do not specifically detail analytical techniques for this compound, various methods are commonly employed for the characterization and quantification of such compounds. These may include:
- Spectroscopy: Techniques like UV-Vis, NMR, and mass spectrometry are used for structural elucidation and quantification [].
ANone: The provided research primarily focuses on the biological activity of this compound. Information about its environmental impact, degradation pathways, and strategies for mitigating any negative ecological effects is limited and requires further investigation.
ANone: The provided research abstracts do not specifically address the dissolution rate and solubility of this compound in various media. These factors are crucial for understanding its bioavailability and subsequent efficacy. Further studies are needed to evaluate the influence of different solvents and formulations on its dissolution and solubility profiles.
ANone: While the provided research abstracts do not detail the validation of specific analytical methods for this compound, it is standard practice to validate analytical methods used in research and development. Validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the analytical method employed.
ANone: The provided research abstracts do not specifically address the immunogenicity of this compound. Assessing its potential to trigger an immune response and developing strategies to modulate any undesirable immunogenicity would be essential for therapeutic development.
ANone: Information on the interactions of this compound with drug transporters is not provided in the research abstracts. Investigating potential interactions with efflux or influx transporters would be crucial to understand its absorption, distribution, and elimination profile. Strategies to modulate transporter interactions, if necessary, would depend on the specific transporter involved.
ANone: The research abstracts do not directly address the potential of this compound to induce or inhibit drug-metabolizing enzymes. Investigating its effects on cytochrome P450 enzymes and other metabolic pathways is important for understanding potential drug-drug interactions. Strategies for mitigating any unfavorable interactions would depend on the specific enzymes affected.
ANone: Specific data on the biocompatibility and biodegradability of this compound is limited in the provided research abstracts. Further research is needed to assess its long-term compatibility with biological systems and to investigate its degradation pathways and potential for accumulation in tissues or the environment.
A: While the provided research focuses on this compound, other V-ATPase inhibitors exist, including Bafilomycin A1 [, , , ]. Comparing their performance, cost, and overall impact would require a separate analysis considering factors like potency, selectivity, toxicity, and availability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)
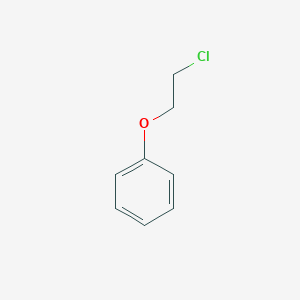
![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)
